molecular formula C11H8BrFO4 B2388047 Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate CAS No. 2155856-64-5

Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate

Cat. No. B2388047
CAS RN: 2155856-64-5
M. Wt: 303.083
InChI Key: BWOFRPHGGGFCRP-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate” is a chemical compound with the CAS Number: 2155856-64-5 . It has a molecular weight of 303.08 . It is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate” is an oil-like substance . It has a molecular weight of 303.08 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antiviral Properties

Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate has demonstrated antiviral activity against several viruses. For instance, Giampieri et al. reported that a derivative of this compound exhibited significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory Syncytial Virus (RSV) . Further research is warranted to explore its mechanism of action and potential clinical applications.

Anti-Cancer Potential

Researchers have investigated the anti-cancer properties of Methyl 7-bromo-3-fluoro-1-oxoisochromane-3-carboxylate. Novel derivatives based on its structure have been designed and synthesized for potential use as anti-tumor agents . These studies highlight its promise in cancer therapy, although additional preclinical and clinical investigations are needed.

properties

IUPAC Name

methyl 7-bromo-3-fluoro-1-oxo-4H-isochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO4/c1-16-10(15)11(13)5-6-2-3-7(12)4-8(6)9(14)17-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOFRPHGGGFCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=C(C=C(C=C2)Br)C(=O)O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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